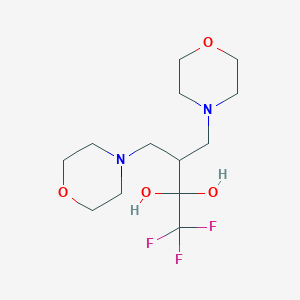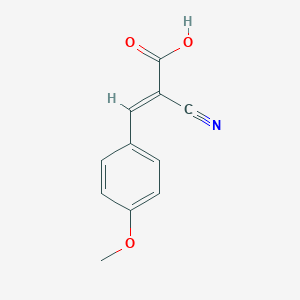
α-Cyano-4-methoxyzimtsäure
Übersicht
Beschreibung
Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .
Synthesis Analysis
The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis
Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis
The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Es wurde festgestellt, dass α-Cyano-4-methoxyzimtsäure die Proliferation hemmt und die Apoptose in menschlichen Brustkrebszellen induziert . Dieser Effekt wurde dosis- und zeitabhängig beobachtet, mit minimalen Auswirkungen auf nicht-tumorale Zellen . Es wurde auch festgestellt, dass die Verbindung das Protein Bax, einen etablierten Induktor des programmierten Zelltods, und das Verhältnis von Bax zu Bcl-2, einem etablierten Inhibitor der Apoptose, erhöht .
Hemmung von Migration und Invasion
Es wurde dokumentiert, dass die Verbindung die Migration und Invasion von MDA-231-Zellen, einer Art von Brustkrebszelle, in vitro hemmt . Dies deutet auf mögliche Anwendungen bei der Verhinderung der Ausbreitung von Krebszellen hin.
Hemmung des Tumorwachstums
In-vivo-Studien haben gezeigt, dass this compound das Tumorwachstum von MDA-231-Brustkrebszellen drastisch beeinflussen kann . Dies weist auf sein Potenzial als therapeutisches Medikament gegen Brustkrebs beim Menschen hin.
Induktion von Nekrose
Neuere Untersuchungen haben ergeben, dass this compound signifikant Nekrose in mehreren Krebsarten induziert, darunter Glioblastome und Tumoren der Prostata . Dies wird durch eine Erhöhung der Milchsäureproduktion und die Hemmung der MCT-Aktivität der Plasmamembran erreicht .
Blockade von Monocarboxylattransportern
This compound wurde verwendet, um Monocarboxylattransporter zu blockieren . Diese Anwendung ist bedeutsam bei der Untersuchung des Zellstoffwechsels und könnte Auswirkungen auf die Behandlung verschiedener Krankheiten haben.
Massenspektrometrie
Die Verbindung ist eine nützliche hydrophobe Matrixlösung für die Matrix-gestützte Laserdesorption/Ionisation-Flugzeit (MALDI-TOF)-Massenspektrometrie . Diese Anwendung ist entscheidend im Bereich der analytischen Chemie und Biochemie zur Analyse großer Biomoleküle.
Verkapselung in Zeolithen
This compound wurde bei der Verkapselung in NaY-Zeolith verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10
Wirkmechanismus
Target of Action
Alpha-Cyano-4-methoxycinnamic acid primarily targets monocarboxylic acid transporters (MCTs) . These transporters are responsible for the transport of lactate, pyruvate, and other monocarboxylic acids across the cell membrane . It also targets the mitochondrial pyruvate transporter . Additionally, it has been found to inhibit the monophenolase and diphenolase activity of mushroom tyrosinase .
Mode of Action
The compound acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . Furthermore, it inhibits the monophenolase and diphenolase activity of mushroom tyrosinase .
Biochemical Pathways
The inhibition of monocarboxylic acid transporters by alpha-Cyano-4-methoxycinnamic acid can affect several biochemical pathways. These transporters play a crucial role in the transport of lactate and pyruvate , which are key intermediates in various metabolic pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
Given its potential toxicity, it is recommended to handle the compound with care .
Result of Action
Alpha-Cyano-4-methoxycinnamic acid has been found to inhibit the proliferation and induce apoptosis in human breast cancer cells . This effect was observed to be dose- and time-dependent . The compound was also found to inhibit the migration and invasion of MDA-231 cells in vitro .
Action Environment
The action of alpha-Cyano-4-methoxycinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alpha-Cyano-4-methoxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . This compound interacts with enzymes such as tyrosinase, where it inhibits the monophenolase activity and diphenolase activity .
Cellular Effects
In studies involving breast cancer cells (MCF-7, T47D, and MDA-231), treatment with Alpha-Cyano-4-methoxycinnamic acid resulted in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells .
Molecular Mechanism
The molecular mechanism of action of Alpha-Cyano-4-methoxycinnamic acid involves its ability to inhibit monocarboxylate transporters, thereby blocking the efflux of lactate . This results in an increase in intracellular lactate concentration, which can lead to a decrease in cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of Alpha-Cyano-4-methoxycinnamic acid on cells have been observed to be both dose- and time-dependent
Metabolic Pathways
Alpha-Cyano-4-methoxycinnamic acid is involved in the metabolic pathway related to monocarboxylic acid transport
Transport and Distribution
Alpha-Cyano-4-methoxycinnamic acid is known to inhibit monocarboxylate transporters, which suggests that it may interact with these transporters during its distribution within cells
Subcellular Localization
Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas where these transporters are present
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-55-7 | |
| Record name | 1519-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyano-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


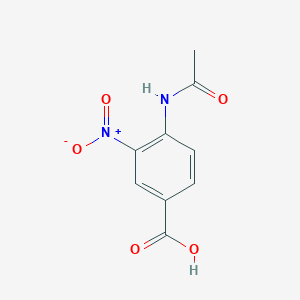
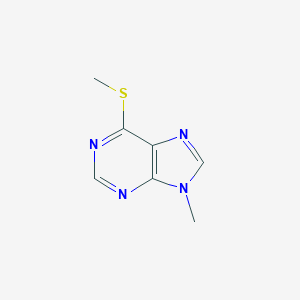
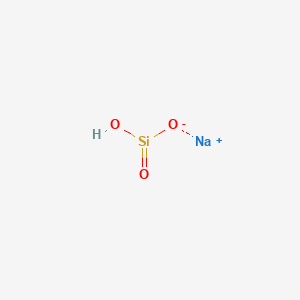

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
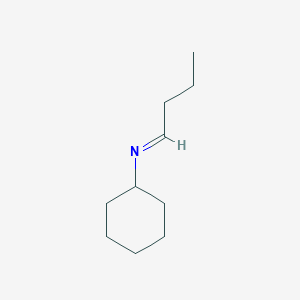
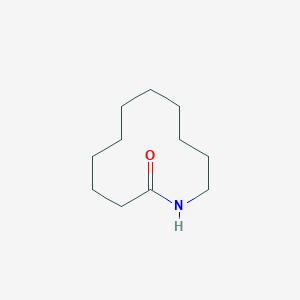
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)




![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
